N-(1-(7,8-dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
Overview
Description
Cinacalcet Dihydro Impurity 1 HCl is an impurity in commercial preparations of Cinacalcet.
Scientific Research Applications
Efficient Synthesis Methods
- Lei et al. (2014) detailed efficient synthetic methods for processing substances related to cinacalcet hydrochloride, including [1-(7,8-dihydro-naphthalen-1-yl)-ethyl]-[3-(3-trifluoromethyl-phenyl)-propyl]-amine hydrochloride. This synthesis was achieved through several linear steps using commercially available materials (Lei et al., 2014).
Synthesis of Enamides from Ketones
- Zhao et al. (2011) explored the synthesis of enamides from ketones, including the preparation of N-(3,4-Dihydronaphthalene-1-Yl)Acetamide. This process involved various chemical reactions and materials, such as hydroxylamine hydrochloride and triethylphosphine (Zhao et al., 2011).
Synthesis and Antineoplastic and Antimonoamineoxidase Properties
- Markosyan et al. (2010) focused on synthesizing new benzo[H]quinazoline derivatives with potential antineoplastic and antimonoamineoxidase properties. This research included the synthesis of N'-{[(2-cyano-3-ethyl-3-methyl-3, 4-dihydronaphthalen-1-yl)amino]carbonothionyl}benzamide, showcasing the compound's biomedical potential (Markosyan et al., 2010).
Convenient Synthesis of Halo-Indanones and Tetralones
- Nguyen et al. (2003) reported a regioselective oxidation method to synthesize 7-halo-1-indanones and 8-halo-1-tetralones. This method included the conversion of amino ketones to corresponding halo compounds, showcasing a versatile synthetic approach (Nguyen et al., 2003).
Reactions of Oxopyrrolidine Carbohydrazides
- Vaickelionienė et al. (2011) synthesized various compounds by reacting 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with naphthoquinone derivatives. This research demonstrated the potential for creating novel compounds with antimicrobial and antifungal properties (Vaickelionienė et al., 2011).
Synthesis of Palonosetron Hydrochloride
- Kai (2009) described the synthesis of Palonosetron hydrochloride, involving the reductive amination of (3,4-dihydronaphthalen-1-yl)methylamine hydrochloride. This process illustrated the synthesis of a clinically relevant compound (Kai, 2009).
Properties
IUPAC Name |
N-[1-(7,8-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2,4-5,7,9-11,13,15-16,26H,3,6,8,12,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJMTGWNFPWECZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1CCC=C2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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